methyl 2-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamido)acetate
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Overview
Description
Methyl 2-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamido)acetate is a complex organic compound that features both indole and thiazole moieties. Indole is a significant heterocyclic system found in many natural products and drugs, while thiazole is known for its versatility in medicinal chemistry . This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Scientific Research Applications
Methyl 2-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamido)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Future Directions
The future directions for research on “methyl 2-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamido)acetate” could include further exploration of its synthesis methods, molecular structure analysis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Given the diverse biological activities of indole derivatives , this compound may also have potential therapeutic applications that could be explored in future research.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets, causing various biological effects such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Some indole derivatives have been reported to increase cellular reactive oxygen species (ROS) levels, induce cell apoptosis, and arrest cell cycle in G0/G1 phase . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some indole derivatives have been reported to exert their action through the activation of various pathways, such as NADPH oxidase 4 (NOX4)/p22, Sirtuin3 (SIRT3)/SOD2, and SIRT3/p53/p21 pathways . These pathways involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole and its derivatives are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This could suggest that methyl 2-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamido)acetate might be involved in similar metabolic pathways.
Preparation Methods
The synthesis of methyl 2-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamido)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Methyl 2-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamido)acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Methyl 2-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamido)acetate can be compared with other indole and thiazole derivatives:
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Thiazole-4-carboxylic acid: A simpler thiazole derivative used in various chemical syntheses. The uniqueness of this compound lies in its combined indole-thiazole structure, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
methyl 2-[[2-(1-methylindol-2-yl)-1,3-thiazole-4-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-19-12-6-4-3-5-10(12)7-13(19)16-18-11(9-23-16)15(21)17-8-14(20)22-2/h3-7,9H,8H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYDYXARVIZWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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